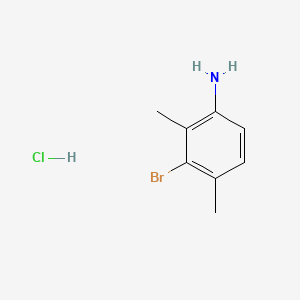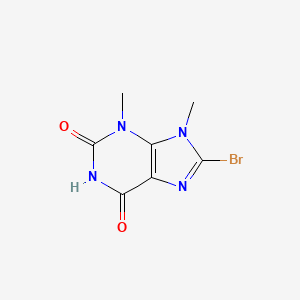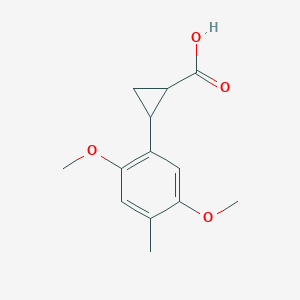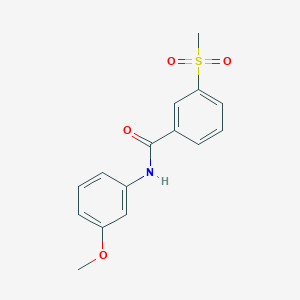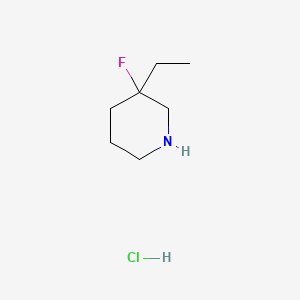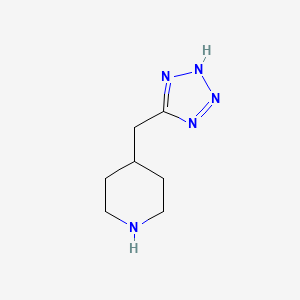
4-(2H-tetrazol-5-ylmethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H-tetrazol-5-ylmethyl)piperidine is a chemical compound with the molecular formula C7H13N5 and a molecular weight of 167.21 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The tetrazole ring in its structure is known for its stability and ability to participate in various chemical reactions, making this compound a compound of interest in scientific research and industrial applications .
Preparation Methods
The synthesis of 4-(2H-tetrazol-5-ylmethyl)piperidine typically involves the reaction of piperidine with a tetrazole derivative under specific conditions. One common method includes the use of 5-chloromethyl-1H-tetrazole as a starting material, which reacts with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .
Chemical Reactions Analysis
4-(2H-tetrazol-5-ylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the tetrazole ring or other functional groups.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
4-(2H-tetrazol-5-ylmethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 4-(2H-tetrazol-5-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the biological activity of carboxyl-containing molecules. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .
The compound’s effects are mediated through its binding to proteins and enzymes, altering their function and leading to various physiological responses. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
4-(2H-tetrazol-5-ylmethyl)piperidine can be compared with other piperidine derivatives and tetrazole-containing compounds:
Piperidine Derivatives: Compounds like 4-piperidinol and 4-piperidone share the piperidine core but differ in their functional groups.
Tetrazole-Containing Compounds: Tetrazole derivatives such as 5-phenyltetrazole and 5-methyltetrazole have similar stability and reactivity but differ in their substituents, affecting their applications and properties.
The uniqueness of this compound lies in its combination of the piperidine and tetrazole moieties, providing a versatile scaffold for chemical modifications and diverse applications .
Properties
Molecular Formula |
C7H13N5 |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
4-(2H-tetrazol-5-ylmethyl)piperidine |
InChI |
InChI=1S/C7H13N5/c1-3-8-4-2-6(1)5-7-9-11-12-10-7/h6,8H,1-5H2,(H,9,10,11,12) |
InChI Key |
JBTYRLGOSVXXRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


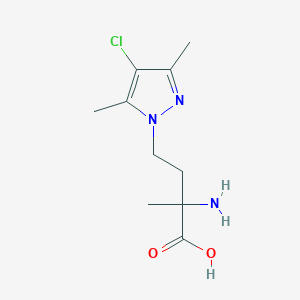
aminehydrochloride](/img/structure/B13585386.png)
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B13585393.png)

![4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]butanamide](/img/structure/B13585404.png)
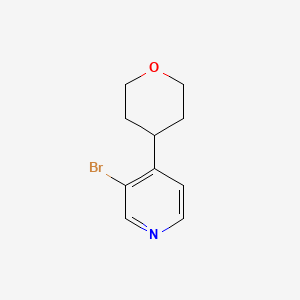
![6-Hydroxy-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13585425.png)

